

# ACOD1 as a Therapeutic Target in Immunometabolism: A Technical Guide

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Compound of Interest

ACOD1 Human Pre-designed
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## **Executive Summary**

Aconitate decarboxylase 1 (ACOD1), also known as immune-responsive gene 1 (IRG1), is a mitochondrial enzyme that has emerged as a critical regulator at the interface of metabolism and innate immunity.[1][2] In response to inflammatory stimuli, such as pathogen-associated molecular patterns (PAMPs) and cytokines, ACOD1 is highly expressed in myeloid cells, where it catalyzes the production of the metabolite itaconate from the Krebs cycle intermediate cisaconitate.[3][4] Itaconate and its derivatives have potent immunomodulatory effects, primarily characterized by an anti-inflammatory and antioxidant response. This dual role in regulating inflammation and metabolic reprogramming has positioned ACOD1 as a promising therapeutic target for a range of diseases, including sepsis, autoimmune disorders, inflammatory diseases, and cancer.[2][5] This technical guide provides an in-depth overview of ACOD1, its associated signaling pathways, quantitative data for therapeutic development, and detailed experimental protocols for its study.

### The ACOD1-Itaconate Axis in Immunometabolism

ACOD1 expression is typically low in resting immune cells but is rapidly upregulated upon activation.[4] This induction leads to a significant metabolic shift within the mitochondria of macrophages and other myeloid cells. The primary function of ACOD1 is the decarboxylation of cis-aconitate, a key intermediate in the Krebs cycle, to produce itaconate.[3] The accumulation



of itaconate has several profound downstream effects on cellular metabolism and inflammatory signaling.

One of the most well-characterized functions of itaconate is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[2][6][7] By competitively inhibiting SDH, itaconate leads to the accumulation of succinate, which in turn can modulate inflammatory responses. Furthermore, itaconate and its derivatives can activate the antioxidant transcription factor Nrf2 and modulate the activity of key inflammatory signaling pathways, including NF-kB and JAK-STAT.[3][8] The multifaceted roles of the ACOD1-itaconate axis underscore its potential as a therapeutic target to either suppress excessive inflammation or, conversely, to enhance anti-tumor immunity by inhibiting its immunosuppressive functions.

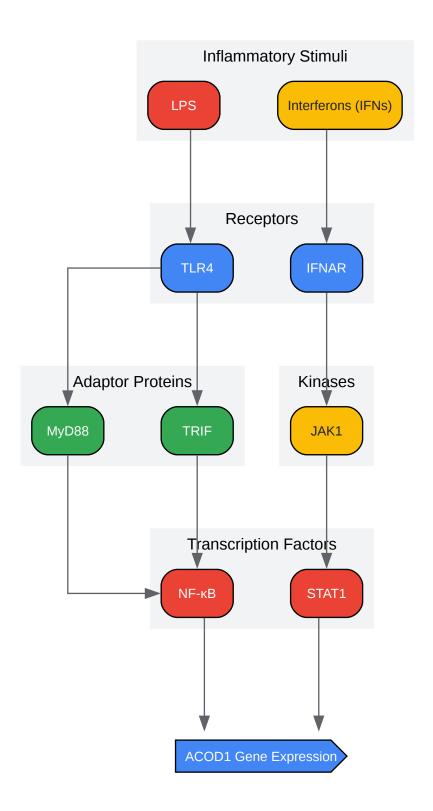
## **Signaling Pathways**

The expression of ACOD1 and the subsequent effects of itaconate are governed by and influence a complex network of signaling pathways.

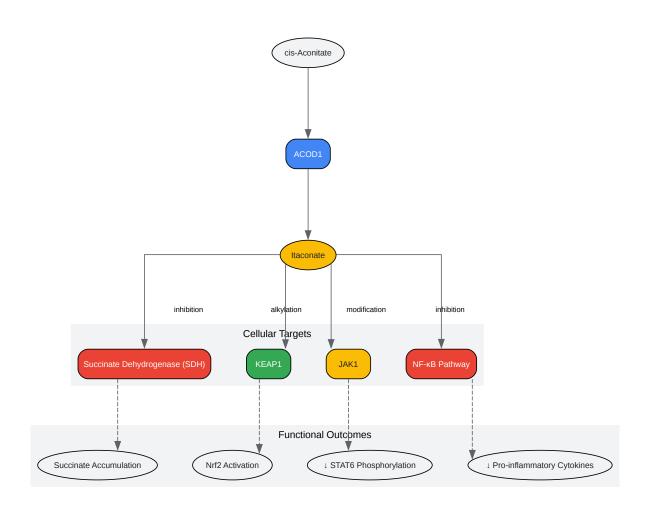
### **Upstream Regulation of ACOD1 Expression**

The induction of ACOD1 expression is a hallmark of classically activated macrophages and is controlled by key innate immune signaling pathways.









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